molecular formula C3H7NaO5S3 B013883 Sodium (2-sulfonatoethyl)methanethiosulfonate CAS No. 184644-83-5

Sodium (2-sulfonatoethyl)methanethiosulfonate

Cat. No. B013883
M. Wt: 242.3 g/mol
InChI Key: NZSYKLNULKPWIX-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds related to Sodium (2-sulfonatoethyl)methanethiosulfonate often involves sulfonation processes and nucleophilic substitution reactions. For example, sodium sulfonate-functionalized poly(ether ether ketone)s are synthesized via aromatic nucleophilic substitution from sodium sulfonate-functionalized monomers, indicating the role of sulfonate groups in polymer synthesis processes (Wang, Chen, & Xu, 1998). Additionally, the BF3·OEt2-mediated coupling reaction of sodium sulfinates highlights a method for synthesizing thiosulfonates, which are crucial in the formation of S-S(O)2 bonds (Cao et al., 2018).

Molecular Structure Analysis

The molecular structure and characterization of sulfonate-containing compounds are essential for understanding their properties and applications. The sodium salt of a new sulfonate-containing water-soluble N-donor ligand, for instance, has been synthesized and characterized, demonstrating the importance of pi-pi stacking interactions in the self-assembly of these compounds in the solid state (Zhang & Liang, 2006).

Chemical Reactions and Properties

Chemical transformations, such as the heterogeneous OH oxidation of methanesulfonic acid and its sodium salt, reveal the compositional changes and chemical behavior of sulfonate salts in the atmosphere, offering insights into atmospheric chemistry and the lifecycle of organosulfur compounds (Kwong et al., 2018). The disproportionation coupling reaction of sodium sulfinates to form thiosulfonates illustrates another chemical property, showing the versatility of sodium sulfinates in chemical synthesis (Cao et al., 2018).

Physical Properties Analysis

The study of physical properties such as thermal stability, solubility, and glass transition temperatures of sodium sulfonate-functionalized polymers provides valuable information for their application in material science. The degree of substitution with sodium sulfonate groups significantly affects these properties, highlighting the impact of molecular structure on physical behavior (Wang, Chen, & Xu, 1998).

Chemical Properties Analysis

The review on the synthesis and applications of sodium sulfinates (RSO2Na) encapsulates the chemical properties of sodium sulfinates, emphasizing their role as versatile building blocks for the preparation of organosulfur compounds. These compounds are pivotal in S–S, N–S, and C–S bond-forming reactions, underlining the breadth of chemical properties and applications of sodium sulfinates (Reddy & Kumari, 2021).

Scientific Research Applications

1. NBCe1-A Transmembrane Segment 1 and Ion Translocation

  • Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES) was used to investigate the structural requirements of the NBCe1-A transporter's transmembrane segment 1 (TM1) in mediating ion transport. The study highlighted the sensitivity of certain mutants to inhibition by MTSES, revealing critical insights into the cotransporter's function and the role of specific residues in ion translocation (Zhu et al., 2009).

2. Investigating Sodium/Glucose Cotransporter Structure

  • MTSES was utilized to determine the membrane orientations of substituted cysteines in the rabbit sodium/glucose cotransporter, SGLT1. This study supported the topology observed in the crystal structure of a bacterial SGLT and provided important insights into the mammalian SGLT1 structure (Liu et al., 2009).

3. Role in Photocatalytic Oxidation of Sulfur Compounds

  • Research on photocatalytic treatment of gaseous flow polluted by sulfur compounds demonstrated that products like methyl methanethiosulfonate can be formed starting from dimethyldisulfide (DMDS). This study highlighted the distinct oxidation products obtained using different photocatalytic materials (Cantau et al., 2007).

4. Analyzing CLC-0 Channel Pore Preferences

  • In a study of the CLC-0 channel, MTSES was used to explore the preference of the channel's pore for charged methanethiosulfonate reagents. This research contributed to understanding the intrinsic properties of the channel pore, revealing insights into the channel's structure and function (Zhang et al., 2010).

5. Influence on FMRFamide-gated Na+ Channels

  • In the study of FMRFamide-gated Na+ channels, MTSES was used to investigate the role of electrostatic charge in channel activation and permeation. This research provided a deeper understanding of the activation and permeation properties of this unique peptide-gated sodium channel (Kodani et al., 2014).

Safety And Hazards

Sodium (2-sulfonatoethyl)methanethiosulfonate may be harmful if inhaled or swallowed. It may also be harmful if absorbed through the skin. It causes respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Sodium (2-sulfonatoethyl)methanethiosulfonate is a valuable tool in the study of cysteine residues on proteins, particularly those associated with membranes, including channels and transporters . Its use in combination with cysteine scanning mutagenesis to study non-cysteine residues offers promising future directions .

properties

IUPAC Name

sodium;2-methylsulfonylsulfanylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O5S3.Na/c1-10(4,5)9-2-3-11(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSYKLNULKPWIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393166
Record name MTSES
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2-sulfonatoethyl)methanethiosulfonate

CAS RN

184644-83-5
Record name MTSES
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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